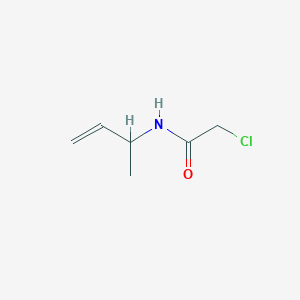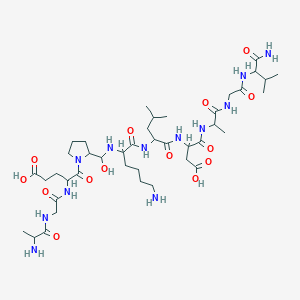
(5,5-Difluorotetrahydropyran-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Difluorotetrahydropyran-3-yl)methanol is a chemical compound with the molecular formula C6H10F2O2 It is characterized by the presence of a tetrahydropyran ring substituted with two fluorine atoms at the 5-position and a methanol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluorotetrahydropyran-3-yl)methanol typically involves the fluorination of tetrahydropyran derivatives One common method is the reaction of tetrahydropyran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(5,5-Difluorotetrahydropyran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of (5,5-Difluorotetrahydropyran-3-yl)aldehyde or (5,5-Difluorotetrahydropyran-3-yl)carboxylic acid.
Reduction: Formation of (5,5-Difluorotetrahydropyran-3-yl)alcohol or (5,5-Difluorotetrahydropyran-3-yl)hydrocarbon.
Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5,5-Difluorotetrahydropyran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of (5,5-Difluorotetrahydropyran-3-yl)methanol depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The methanol group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Fluorotetrahydropyran-3-yl)methanol: Similar structure but with only one fluorine atom.
(5,5-Dichlorotetrahydropyran-3-yl)methanol: Similar structure but with chlorine atoms instead of fluorine.
(5,5-Difluorotetrahydrofuran-3-yl)methanol: Similar structure but with a furan ring instead of a pyran ring.
Uniqueness
(5,5-Difluorotetrahydropyran-3-yl)methanol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The tetrahydropyran ring provides a stable framework, while the methanol group offers versatility in chemical reactions and potential biological activity.
Propriétés
Formule moléculaire |
C6H10F2O2 |
|---|---|
Poids moléculaire |
152.14 g/mol |
Nom IUPAC |
(5,5-difluorooxan-3-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)1-5(2-9)3-10-4-6/h5,9H,1-4H2 |
Clé InChI |
YSOSVWRPUUQRAU-UHFFFAOYSA-N |
SMILES canonique |
C1C(COCC1(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13899637.png)







![(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13899696.png)
![Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B13899700.png)


![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)

